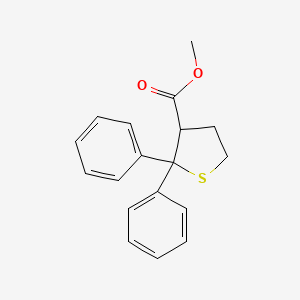
Methyl 2,2-diphenylthiolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-diphenylthiolane-3-carboxylate is an organic compound with the molecular formula C18H18O2S. It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is known for its unique structure, which includes two phenyl groups attached to the thiolane ring, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-diphenylthiolane-3-carboxylate typically involves the reaction of thiolane derivatives with phenyl-containing reagents. One common method involves the use of thiobenzophenone as a precursor. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diphenylthiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; often requires a base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,2-diphenylthiolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 2,2-diphenylthiolane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another thiolane derivative with similar structural features but different functional groups.
Methyl 2-thiophenecarboxylate: A related compound with a thiophene ring instead of a thiolane ring.
Uniqueness
Methyl 2,2-diphenylthiolane-3-carboxylate is unique due to its two phenyl groups attached to the thiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiolane and thiophene derivatives, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88692-00-6 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 2,2-diphenylthiolane-3-carboxylate |
InChI |
InChI=1S/C18H18O2S/c1-20-17(19)16-12-13-21-18(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
HELIJTPQZNKKIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCSC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















